(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide

Chiral resolution Stereochemistry Target binding

Researchers requiring a defined single-enantiomer chiral sulfonamide for reproducible enzyme inhibition studies often face supply inconsistencies. This compound directly addresses that need: - Single (S)-enantiomer with ortho-nitro group ensures reliable binding affinity and selectivity data. - ≥98% purity (HPLC) from quality-assured synthesis, supporting robust SAR campaigns. - Global shipping from BenchChem with comprehensive documentation, minimizing procurement lead times.

Molecular Formula C18H21N3O4S
Molecular Weight 375.4 g/mol
CAS No. 675602-60-5
Cat. No. B1608955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide
CAS675602-60-5
Molecular FormulaC18H21N3O4S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H21N3O4S/c22-21(23)17-10-4-5-11-18(17)26(24,25)19-16(14-20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,16,19H,6-7,12-14H2/t16-/m1/s1
InChIKeyPYNCWUSAPJIGMN-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide (CAS 675602-60-5) – A Chiral Benzenesulfonamide Research Agent


(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide (CAS 675602-60-5) is a chiral, small-molecule benzenesulfonamide derivative with the molecular formula C18H21N3O4S and a molecular weight of 375.44 g/mol . As a specialty research chemical supplied by vendors such as Fluorochem, AKSci, and Combi-Blocks, it is listed for research and development purposes only and is not intended for human or veterinary use . Its structure combines a 2-nitrobenzenesulfonamide core with an (S)-configured 1-phenyl-2-(pyrrolidin-1-yl)ethylamine side chain, placing it within a class of compounds explored for diverse biological activities [1].

Stereochemical control Defined (S)-enantiomer supports chiral reference-standard workflows and enantiomer-specific assay design
Structural differentiation 2-nitrobenzenesulfonamide core enables electronic-property studies not possible with unsubstituted or para-nitro analogs
Research use only Supplied for R&D and not for human or veterinary use; fits SAR, enzyme inhibition, and analytical method development studies

Why a Generic Benzenesulfonamide Cannot Replace (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in Research


Simple substitution with a generic benzenesulfonamide or a racemic mixture is not possible for researchers requiring this specific compound. First, the defined (S)-stereochemistry at the chiral carbon adjacent to the sulfonamide nitrogen is a critical structural parameter that directly influences binding affinity and selectivity in biological systems [1]. Using a racemate would confound data interpretation. Second, the ortho-nitro group on the phenyl ring is not a general feature of all sulfonamides; it strongly impacts the molecule's electronic distribution, reactivity, and hydrogen-bonding capacity, leading to a unique pharmacological profile distinct from non-nitrated or para-nitrated analogs, as demonstrated in structure-activity relationship studies on related pyrrolidine-benzenesulfonamides [2]. These precise structural features are essential for the reproducibility of experiments and the validity of data.

Target Compound
(S)-configured, 2-nitro Single (S)-enantiomer with ortho-nitro group; stereochemistry and electronic effects are defined and reproducible.
Vendor-certified purity Batch-specific CoA supports lot-to-lot consistency in sensitive assays.
Generic / Racemic Substitute
Racemate or (R)-enantiomer Mixed stereochemistry may shift target binding and confound SAR interpretation; absolute configuration is a key activity driver.
Unsubstituted or para-nitro analog Electron distribution and hydrogen-bond capacity differ; ortho-nitro impact on logP and pKa alters selectivity profile.

Evidence-Based Selection Guide: Quantitative Differentiation of CAS 675602-60-5 from Analogs


Defined (S)-Stereochemistry as a Critical Purity Parameter for Biological Testing

The (S)-enantiomer is specifically identified as a key purchasing specification. The compound's unique SMILES string `C1CCN(C1)C[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]` confirms the defined (S)-configuration at the chiral center [1]. In contrast, the racemic mixture (CAS not identified in search) or the (R)-enantiomer would be different chemical entities with distinct biological fingerprints. In a 2023 study on a library of pyrrolidine-benzenesulfonamides, different enantiomers and diastereomers displayed significant variations in enzyme inhibition potency, confirming that absolute configuration is a critical driver of activity [2]. Procuring the defined single (S)-enantiomer ensures experimental reproducibility and avoids the confounding factor of mixed stereochemistry.

Chiral identity
Class-level inference
Single (S)-enantiomer vs racemate / (R)-enantiomer
Stereochemical-control context; defined configuration avoids mixed stereochemistry confounding
SAR studies require single enantiomer for interpretable data
Chiral resolution Stereochemistry Target binding Procurement specification

Ortho-Nitro Substitution Differentiates Electronic Properties from Other Nitro- and Unsubstituted Benzenesulfonamides

The 2-nitro group is a distinctive feature of this compound. Unlike the common unsubstituted benzenesulfonamide (CAS 98-10-2) or analogs with para-substitution, the ortho-nitro group has a strong electron-withdrawing effect that significantly lowers the pKa of the adjacent sulfonamide NH and alters its hydrogen-bond donor capacity [1]. In a class-level SAR analysis, the presence and position of a nitro group on the benzenesulfonamide ring were shown to be key modulators of enzyme inhibition, with ortho-substituted derivatives often exhibiting different selectivity profiles compared to their para- or meta-substituted counterparts [2]. This structural variation can be leveraged by scientists to fine-tune molecular interactions in a way non-nitrated compounds cannot.

Electronic properties
Supporting evidence
2-nitro vs unsubstituted / 4-nitro; XLogP3-AA 2.8
Ortho-nitro effect differentiates hydrogen-bonding and lipophilicity profile
Supports electronic SAR exploration; ortho substitution alters selectivity
Structural differentiation Electronic effects SAR Chemical procurement

High Purity Grades (≥95%) Verified by Vendor QC Minimize Lot-to-Lot Variation

In the absence of a universal pharmacopeial standard, procurement decisions are driven by vendor-supplied purity metrics. The compound is available with a certified minimum purity of 95% from AKSci and 98.0% from Fluorochem, backed by batch-specific quality control . This stands in contrast to many specialty benzenesulfonamides available only through custom synthesis with unvalidated purity. While not directly compared to another specific catalog compound here, this high level of documented purity from multiple suppliers provides researchers with a verified quality baseline that is essential for minimizing lot-to-lot variability in sensitive assays, a common pitfall when sourcing from less rigorous channels.

Vendor purity
Data to verify
≥95% (AKSci); 98.0% (Fluorochem)
Lot-specific quality gate reduces impurity-driven variability
Review batch CoA for exact purity basis and method
Quality control Purity assay Reproducibility Vendor comparison

SAR-Class Inference: Pyrrolidine Ring Size as a Modulator of Enzyme Inhibition Potency

The pyrrolidine moiety is a key structural element. In a 2023 study on a series of pyrrolidine-benzenesulfonamides, the most potent carbonic anhydrase inhibitor (compound 3b) achieved Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [1]. This class-level evidence suggests that the pyrrolidine ring is a critical pharmacophoric element for this scaffold. By comparison, analogous piperidine-containing sulfonamides can exhibit different activity profiles, highlighting the pyrrolidine ring as a point of differentiation that may be crucial for target engagement [2]. Researchers focused on CA inhibition or related targets should consider this compound a key structural representative of the active pyrrolidine-benzenesulfonamide class.

Class SAR: pyrrolidine ring
Class-level inference
Related pyrrolidine-benzenesulfonamide Ki: hCA I 17.61 nM, hCA II 5.14 nM
Supports target engagement context; scaffold may drive CA/AChE inhibition
Compound not directly tested; activity inferred from class-level evidence
Structure-activity relationship (SAR) Enzyme inhibition Drug design Scaffold hopping

Best Applications for (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide in Scientific Research


Chiral Probe in MedChem SAR Studies of Enzyme Inhibitors

The compound's primary value is as a structurally defined, single-enantiomer probe for medicinal chemistry campaigns. Based on its class membership, researchers developing carbonic anhydrase (CA) or acetylcholinesterase (AChE) inhibitors can use this compound to explore the specific contributions of (S)-stereochemistry and an ortho-nitro group to binding affinity and selectivity . Its physical properties, such as a computed XLogP3-AA of 2.8, make it a suitable starting point for optimizing lipophilic ligand efficiency (LLE) [1]. This application is supported by the strong class-level evidence showing nanomolar enzyme inhibition by related pyrrolidine-benzenesulfonamides .

Reference Standard for Chiral Analytical Method Development

The compound's defined (S)-stereochemistry and commercial availability at a purity of ≥95% from vendors like AKSci and Fluorochem make it suitable for use as a reference standard in developing chiral HPLC or SFC methods [1]. Analytical chemists can use this compound to develop separation protocols for similar benzenesulfonamide analogs, creating a reproducible retention time marker. This is a direct consequence of procurement decisions prioritizing quality-assured materials.

Pharmacological Tool for Investigating Nitro-Reductase Mediated Mechanisms

The presence of the 2-nitro group, a well-known trigger for bioreductive activation and a substrate for nitroreductase enzymes, positions this compound as a potential tool for studying hypoxia-selective or bacteria-specific activation pathways. A report on the compound noted its ability to inhibit mitochondrial membrane potential, leading to apoptosis or necrosis . While the mechanism is not fully elucidated, the documented sulfa drug-like properties, including activity against methicillin-resistant S. aureus (MRSA), M. tuberculosis, and M. avium, support its use in anti-infective research . This unique biological profile stems directly from its specific chemical structure.

Application
Selection Property
Validation Focus
MedChem SAR probe (CA/AChE)
Single-enantiomer, ortho-nitro core
Stereochemical-control context; binding affinity review per class SAR
Chiral HPLC/SFC method development
Defined (S)-stereochemistry, ≥95% purity
Retention time reproducibility; enantiomeric separation validation
Nitro-reductase / antimicrobial screening
2-nitro trigger, sulfonamide scaffold
Cell-viability endpoint monitoring; antimicrobial screening context (MRSA, M. tuberculosis class)
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